Product packaging for 3,5-Dimethyl-4-nitrophenol(Cat. No.:CAS No. 5344-97-8)

3,5-Dimethyl-4-nitrophenol

Cat. No.: B181080
CAS No.: 5344-97-8
M. Wt: 167.16 g/mol
InChI Key: MMLPWOHLKRXZJA-UHFFFAOYSA-N
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Description

Contextualization of Nitrophenol Chemistry in Contemporary Research

Nitrophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more nitro groups. contaminantdb.ca These compounds are significant in various industrial and research settings, primarily serving as crucial intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, pesticides, fungicides, and rubber chemicals. frontiersin.orgcdc.govwikipedia.org The reactivity of the nitro and hydroxyl groups makes them versatile building blocks for more complex molecules. For instance, 4-nitrophenol (B140041) is a key precursor in the industrial synthesis of paracetamol. wikipedia.org

Beyond their synthetic utility, nitrophenols are also subjects of environmental research. They can be formed and released into the environment through various pathways, including as byproducts of industrial manufacturing, from the atmospheric photochemical reactions of aromatic compounds, and in vehicle exhaust. cdc.gov Furthermore, certain nitrophenols, such as 4-nitrophenol and 3-methyl-4-nitrophenol (B363926), are known environmental transformation products of organophosphate insecticides like methyl parathion (B1678463) and fenitrothion (B1672510). cdc.govnih.govmedchemexpress.com Consequently, the study of their environmental fate, biodegradation, and toxicology is an active area of investigation. frontiersin.orgcdc.gov

Significance of 3,5-Dimethyl-4-nitrophenol in Specialized Chemical and Biological Systems

Within the broader class of nitrophenols, this compound (C₈H₉NO₃) is a compound of particular interest due to its unique structural features and resulting chemical properties. nih.govchemspider.com It serves as a valuable intermediate in specialized organic synthesis, for example, in the preparation of certain pharmaceutical compounds and as a UV stabilizer.

The defining characteristic of this compound is the presence of two methyl groups positioned ortho to the nitro group. quora.comdoubtnut.com This arrangement creates significant steric hindrance, which forces the nitro group to rotate out of the plane of the benzene (B151609) ring. quora.comquora.com This loss of planarity inhibits the nitro group's ability to participate in resonance stabilization with the aromatic ring, a phenomenon known as the Steric Inhibition of Resonance (SIR) effect. quora.comquora.com This effect makes this compound less acidic (pKa ≈ 8.2) compared to 4-nitrophenol (pKa ≈ 7.15) and 2,6-dimethyl-4-nitrophenol (B181267) (pKa ≈ 7.15), where such steric hindrance is absent or different. quora.comquora.comvaia.com Despite the powerful electron-withdrawing inductive effect of the nitro group, the diminished resonance effect significantly influences its reactivity and makes it a subject of study for understanding structure-activity relationships in chemical systems. quora.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B181080 3,5-Dimethyl-4-nitrophenol CAS No. 5344-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLPWOHLKRXZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201606
Record name 3,5-Xylenol, 4-nitro-
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-97-8
Record name 3,5-Xylenol, 4-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIMETHYL-4-NITROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Xylenol, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Xylenol, 4-nitro-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties

The distinct properties of 3,5-Dimethyl-4-nitrophenol are summarized in the tables below, based on computational and experimental data.

Table 1: Chemical Identifiers and Descriptors

Identifier Value Source
IUPAC Name This compound nih.gov
CAS Number 5344-97-8 nih.govfluorochem.co.uk
Molecular Formula C₈H₉NO₃ contaminantdb.canih.govsynquestlabs.com
Molecular Weight 167.16 g/mol nih.gov
Canonical SMILES CC1=CC(=CC(=C1N+[O-])C)O nih.govfluorochem.co.uk
InChI Key MMLPWOHLKRXZJA-UHFFFAOYSA-N nih.gov

| Synonyms | 4-Nitro-3,5-xylenol | nih.gov |

Table 2: Physicochemical Data

Property Value Source
Physical Form Solid
pKa ~8.2 quora.com

| Storage Temperature | 2-8°C, under inert atmosphere | |

Mechanistic Insights into Reactivity and Structure Activity Relationships

Electronic and Steric Effects on Acidity (pKa)

The acidity of 3,5-dimethyl-4-nitrophenol is significantly influenced by the interplay of electronic and steric effects originating from its methyl and nitro substituents.

Influence of Methyl Substituents on Nitro Group Coplanarity and Resonance Stabilization

The presence of two methyl groups at the positions ortho to the nitro group in this compound introduces significant steric hindrance. quora.comstackexchange.com This steric strain forces the nitro group to rotate out of the plane of the benzene (B151609) ring. quora.comstackexchange.com For effective resonance stabilization to occur, the nitro group must be coplanar with the aromatic ring, allowing for the delocalization of the negative charge of the phenoxide ion onto the nitro group. vaia.comaskfilo.com When the nitro group is pushed out of plane, this resonance stabilization is diminished, making the resulting phenoxide ion less stable and, consequently, the parent phenol (B47542) less acidic than might be expected based on the electron-withdrawing nature of the nitro group alone. quora.comstackexchange.com This phenomenon is known as steric inhibition of resonance. stackexchange.commsuniv.ac.in Despite this, the strong electron-withdrawing inductive effect (-I effect) of the nitro group still operates, contributing to an acidity greater than that of phenol. quora.com

Reaction Kinetics and Thermodynamic Analysis of Transformations

Studies on the kinetics of reduction of substituted nitrobenzenes have provided insights into the electronic effects of substituents. For instance, the reduction of nitroaromatic compounds is a common model reaction to study catalytic activity. rsc.orgresearchgate.net The rate of these reactions is influenced by factors such as the concentration of the reactants and the presence of dissolved oxygen, which can lead to an induction period in the reaction kinetics. rsc.orgresearchgate.net

While specific kinetic and thermodynamic data for the transformation of this compound are not extensively detailed in the provided search results, the principles of steric enhancement and inhibition of resonance, as observed in the reduction of related compounds like 4-methoxy-3-methylnitrobenzene, are relevant. asianpubs.org In such cases, a substituent ortho to an electron-donating group can enhance its resonance interaction with a para electron-withdrawing group, affecting the reaction rate. asianpubs.org Conversely, the steric inhibition of resonance in this compound would be expected to influence its reactivity in a predictable manner, for example, by altering the electron density at the reaction center.

Further research focusing on the specific reaction kinetics and thermodynamic parameters of this compound transformations would be necessary to provide a more detailed analysis.

Quantum Chemical and Computational Studies on Molecular Interactions

Computational chemistry offers powerful tools to understand the structure, reactivity, and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.govtandfonline.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. nih.govtandfonline.comresearchgate.net

For nitrophenols, DFT studies can elucidate the effects of substituents on the molecular geometry, particularly the planarity of the nitro group relative to the benzene ring. oup.com These calculations can quantify the energy barrier to rotation and the resulting impact on electronic properties. DFT has been used to study the interaction of this compound with cyclodextrins, where calculations showed that the molecule does not favorably intercalate into the α-cyclodextrin torus. researchgate.net

Vibrational spectral analysis using DFT helps in assigning the observed IR and Raman bands to specific vibrational modes of the molecule. tandfonline.comresearchgate.net For substituted nitrophenols, this can provide insights into hydrogen bonding and other intermolecular interactions. cdnsciencepub.combohrium.com For example, the O-H and NO2 stretching frequencies are sensitive to their chemical environment and can be correlated with the strength of intra- and intermolecular interactions. cdnsciencepub.com

Structure-Toxicity Relationships using Quantum Chemical Descriptors

The toxicity of phenolic compounds, including this compound, can be quantitatively predicted and understood through the lens of Quantitative Structure-Toxicity Relationship (QSTR) models. These models establish a mathematical correlation between the molecular structure of a compound and its biological activity. scholarsresearchlibrary.com By employing quantum chemical descriptors, which are theoretical parameters derived from the electronic structure of a molecule, researchers can gain mechanistic insights into how a compound's features influence its toxicity.

Quantum chemical theory is extensively applied in establishing these QSAR and QSTR models. scholarsresearchlibrary.comscispace.com Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d), are commonly used to calculate a variety of molecular descriptors. scholarsresearchlibrary.com These descriptors quantify different aspects of a molecule's electronic and geometric properties, which in turn govern its interactions with biological systems.

Key Quantum Chemical Descriptors in Toxicity Prediction

Research into the toxicity of substituted phenols and nitroaromatic compounds has identified several key quantum chemical descriptors that are frequently correlated with toxic effects. scholarsresearchlibrary.comnih.gov These descriptors provide a basis for predicting the toxicity of untested compounds and understanding the mechanisms of action. scholarsresearchlibrary.comnih.gov

Some of the most relevant descriptors include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This descriptor relates to the electron-donating ability of a molecule. A higher E_HOMO value suggests a greater tendency to donate electrons, which can be a factor in certain toxic reaction pathways.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): E_LUMO is an indicator of a molecule's electron-accepting ability or electrophilicity. jst.go.jp For nitroaromatic compounds, a lower E_LUMO value often correlates with higher toxicity, as it suggests a greater propensity to accept electrons and participate in electrophilic attacks or redox cycling. nih.gov

Energy Gap (ΔE): Calculated as the difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO), this value reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Octanol-Water Partition Coefficient (log P or log K_ow): As a measure of hydrophobicity, log P is a critical descriptor for predicting the bioaccumulation of a substance and its ability to partition into lipid membranes. jst.go.jpresearchgate.net Higher hydrophobicity often leads to greater toxicity for compounds acting via a polar narcosis mechanism. jst.go.jp

Acid Dissociation Constant (pK_a): This value is particularly important for ionizable compounds like phenols. It determines the proportion of the compound that exists in its more toxic unionized form versus its less toxic ionized form at a given pH. jst.go.jp Generally, phenols with lower pK_a values are more toxic. jst.go.jp

Table 1: Common Quantum Chemical and Physicochemical Descriptors in QSTR Studies of Phenols

DescriptorSymbolSignificance in Toxicity
Highest Occupied Molecular Orbital EnergyE_HOMORelates to electron-donating capacity.
Lowest Unoccupied Molecular Orbital EnergyE_LUMOIndicates electrophilicity and electron-accepting ability. jst.go.jp
Energy GapΔEReflects chemical reactivity and stability.
Dipole MomentµMeasures molecular polarity, affecting transport.
Octanol-Water Partition Coefficientlog PQuantifies hydrophobicity and membrane partitioning. jst.go.jp
Acid Dissociation ConstantpK_aDetermines the degree of ionization at physiological pH. jst.go.jp
Bond Dissociation Enthalpy (O-H bond)BDEIndicates the ease of homolytic cleavage of the phenolic O-H bond. researchgate.net

Research Findings from QSTR Models

Studies on substituted phenols have successfully used these descriptors to build predictive models for toxicity against various organisms, such as the green alga Chlorella vulgaris and the protozoan Tetrahymena pyriformis. jst.go.jp For instance, a QSTR study on 67 substituted phenols and anilines used descriptors like E_HOMO, E_LUMO, ΔE, and µ to model toxicity towards Chlorella vulgaris. The results from such studies often show that a combination of electronic and hydrophobic parameters provides the best correlation with toxicity.

For nitroaromatic compounds specifically, their electrophilic nature is a key driver of toxicity. nih.gov QSAR models for dinitro aromatic compounds have shown that E_LUMO is a particularly effective predictor, highlighting the importance of the compound's ability to accept electrons. nih.gov The toxicity of phenols is also influenced by their potential to be metabolized into more reactive species, such as quinones, a process that can be explored using quantum chemical parameters.

The following table presents experimental toxicity data for a selection of substituted phenols against Chlorella vulgaris, expressed as pIC50 (the negative logarithm of the concentration causing 50% growth inhibition). Higher pIC50 values indicate greater toxicity. While this compound is not included in this specific dataset, the data for structurally related compounds illustrate the principles of structure-toxicity relationships. For example, the addition of chloro and nitro groups generally increases toxicity.

**Table 2: Experimental Toxicity (pIC50) of Selected Substituted Phenols against *Chlorella vulgaris***

Compound NamepIC50
2,3-Dimethylphenol0.3872
2,4-Dimethylphenol0.4424
3,4-Dimethylphenol0.4490
4-Nitrophenol (B140041)1.2317
2,4-Dinitrophenol1.0452
4-Chloro-3-methylphenol1.1718
4-Chloro-3,5-dimethylphenol (B1207549)1.1534
2,6-Dichloro-4-nitrophenol0.9582

By applying these established QSTR methodologies, the toxic potential of this compound can be inferred. Its structure, featuring a nitro group (an electron-withdrawing group that lowers pK_a and E_LUMO) and two methyl groups (which can influence hydrophobicity and electronic properties), suggests that its toxicity is governed by a combination of hydrophobicity, its degree of ionization, and its electrophilic character.

Biological Activity and Biochemical Pathways

Elucidation of Molecular Targets and Mechanism of Action

The mechanism of action for nitrophenols often involves their interaction with biological molecules via their nitro and phenolic functional groups. These interactions can influence enzyme activity and cellular pathways.

While direct enzymatic studies on 3,5-Dimethyl-4-nitrophenol are limited, research on structurally similar compounds provides significant insights. The microbial degradation of the related isomer, 3-methyl-4-nitrophenol (B363926) (3M4NP), by Burkholderia sp. strain SJ98 has been shown to involve a specific set of enzymes. frontiersin.org The enzyme PNP 4-monooxygenase (PnpA) catalyzes the initial monooxygenation of 3M4NP, while PnpB, a 1,4-benzoquinone (B44022) reductase, is involved in the subsequent reduction of the intermediate. frontiersin.org It is plausible that this compound could interact with similar enzyme systems, particularly nitroreductases found in various organisms that are capable of reducing nitro groups.

Generally, nitrophenols can serve as substrates or modulators for various enzymes. For example, p-nitrophenol is used in assays to measure the activity of enzymes like UDP-glucuronosyltransferase (UGT) and sulfotransferases (SULT). mdpi.com In other systems, p-nitrophenol has been shown to act as an antagonist of transcriptional regulators like DmpR. nih.gov The phenolic hydroxyl group can form hydrogen bonds and participate in biochemical reactions, while the nitro group can be reduced, leading to the formation of reactive species that interact with cellular components.

Table 1: Enzymes and Cellular Components Associated with Nitrophenol Interaction

Enzyme/Component Role/Interaction Compound Studied Source
PNP 4-monooxygenase (PnpA) Catalyzes monooxygenation 3-methyl-4-nitrophenol frontiersin.org
1,4-benzoquinone reductase (PnpB) Catalyzes reduction of quinone intermediate 3-methyl-4-nitrophenol frontiersin.org
Nitroreductases Catalyze the reduction of the nitro group General Nitroaromatics mdpi.comnih.gov
UDP-glucuronosyltransferase (UGT) Enzyme activity measured using nitrophenol substrate p-nitrophenol mdpi.com
Sulfotransferase (SULT) Enzyme activity measured using nitrophenol substrate p-nitrophenol mdpi.com

| DmpR | Transcriptional regulator antagonized by nitrophenol | p-nitrophenol | nih.gov |

A critical aspect of the biological activity of nitroaromatic compounds is the enzymatic reduction of the nitro group. mdpi.com This process can lead to the formation of highly reactive intermediates that are central to both their metabolic degradation and their toxicological effects. mdpi.comnih.gov The reduction is often catalyzed by nitroreductase enzymes. mdpi.com

The metabolic pathways for nitrophenols like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) in animals primarily involve conjugation, but also include reduction of the nitro group to form aminophenols. cdc.gov For 3-methyl-4-nitrophenol, degradation in bacteria proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates before the aromatic ring is cleaved. frontiersin.org This indicates that the initial steps involve the removal of the nitro group and oxidation of the phenol (B47542).

In general, the reduction of a nitroaromatic compound can proceed through a one-electron reduction to form a nitro anion radical or a two-electron reduction. mdpi.com The formation of these radical species or subsequent products like hydroxylamino derivatives represents the creation of reactive intermediates that can interact with cellular macromolecules. mdpi.comnih.gov

Table 2: Reactive Intermediates in Nitrophenol Metabolism

Precursor Compound Reactive Intermediate(s) Metabolic Process Source
Nitroaromatic Compounds Nitro anion radical, Hydroxylamino derivatives Enzymatic bioreduction by nitroreductases mdpi.comnih.gov
3-methyl-4-nitrophenol Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) Microbial catabolism frontiersin.org

| 2-nitrophenol / 4-nitrophenol | 2-aminophenol (B121084) / 4-aminophenol (B1666318) | Reduction | cdc.gov |

Interaction with Enzymes and Cellular Components

Impact on Cellular Processes and Metabolic Pathways

The introduction of this compound or its isomers into biological systems can significantly impact cellular activities. In microorganisms, these compounds can be utilized as a source of carbon and nitrogen, thereby integrating into catabolic pathways. Research on Burkholderia sp. strain SJ98 demonstrated that the degradation pathway for p-nitrophenol (PNP), 2-chloro-4-nitrophenol (B164951) (2C4NP), and 3-methyl-4-nitrophenol (3M4NP) are all catalyzed by the same set of enzymes encoded by the pnpABA1CDEF gene cluster. frontiersin.org This illustrates the adaptive flexibility of microbial catabolism to process structurally similar compounds and shows a direct impact on specific metabolic pathways. frontiersin.org

Beyond microbial metabolism, nitrophenols can affect cellular processes in eukaryotes. For instance, 3-Methyl-4-nitrophenol, a known environmental contaminant, has been shown to induce apoptosis in nasal epithelial cells. medchemexpress.com This indicates a direct impact on the fundamental cellular process of programmed cell death.

Investigations into Potential Therapeutic Applications

The chemical reactivity of this compound makes it a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds.

This compound is widely recognized as a chemical intermediate in the pharmaceutical industry. caming.comcymitquimica.comhuatengsci.com Its utility stems from the ability to chemically modify its functional groups. A specific application is its use as an intermediate in the synthesis of 4-Hydroxy Xylazine. chemicalbook.com 4-Hydroxy Xylazine is a major metabolite of Xylazine, a drug used in veterinary medicine as an analgesic, sedative, and muscle relaxant. chemicalbook.com This role highlights its importance as a precursor in creating more complex, biologically active molecules. chemicalbook.com

While this compound itself is not typically developed as a final drug product, its role as a synthetic intermediate is crucial for the creation of new drug candidates. researchgate.net The process of drug development often involves the modification of known chemical structures to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov By serving as a scaffold or precursor, this compound contributes to the synthesis of larger molecules designed to interact with specific biological targets, such as enzymes or receptors. core.ac.uk The development of hybrid molecules, where different active components are combined, is a promising strategy in drug discovery, and intermediates like this compound are essential for constructing such complex derivatives. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
2-amino-5-chlorophenol
2-aminophenol
2-chloro-4-nitrophenol (2C4NP)
2-chloro-5-nitrophenol (2C5NP)
2,5-Dimethyl-4-nitrophenol
3-aminophenol
3-hydroxylaminophenol (3HAP)
3-methyl-4-nitrophenol (3M4NP)
3-nitrophenol (B1666305) (3NP)
4-Hydroxy Xylazine
4-aminophenol
4-nitrophenol (p-nitrophenol, PNP)
Aniline
Hydroxylaminobenzene
Methyl-1,4-benzoquinone (MBQ)
Methylhydroquinone (MHQ)
Nitrobenzene
Nitrosobenzene

Pharmaceutical Intermediate Research

Biological Activity of Derivatives and Coordination Compounds

The modification of the this compound structure into various derivatives and its incorporation into coordination compounds have been explored to enhance its biological efficacy. These chemical modifications can lead to compounds with significant antimicrobial, cytotoxic, and enzyme-inhibiting properties. The chelation of metal ions with organic ligands, such as nitrophenol derivatives, can result in complexes that are more lipophilic and can more easily penetrate cell membranes, often leading to enhanced biological activity compared to the free ligands. nih.gov

Antimicrobial Properties

Derivatives and coordination compounds of nitrophenols have demonstrated notable activity against various microbial pathogens. The increased lipophilicity of metal complexes often facilitates their passage through the lipid layers of bacterial and fungal cell membranes, which is a key factor in their enhanced antimicrobial action. nih.gov

Research into aminobenzylated 4-nitrophenols, synthesized through the Petasis borono-Mannich reaction, has identified derivatives with significant antibacterial activity. nih.gov For instance, certain derivatives showed promising results against multidrug-resistant Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.govacs.org A chlorine-substituted derivative exhibited a minimum inhibitory concentration (MIC) as low as 1.23 μM against these pathogens. acs.org The structural features considered crucial for this activity included an indoline (B122111) amine and a para-nitrophenol group. nih.gov

Similarly, pyrazole (B372694) derivatives incorporating a nitrophenyl moiety have been synthesized and tested for their antimicrobial effects. jocpr.combiointerfaceresearch.com Some of these new 3,5-dimethyl azopyrazole derivatives showed moderate to significant antibacterial activity when compared against standard drugs like ciprofloxacin. jocpr.com Specifically, compounds with chloro-substituents demonstrated notable inhibition against E. coli and S. aureus. jocpr.com Furthermore, functionalized pyrazoles containing a 5-(4-nitrophenyl)furanyl fragment displayed pronounced effects against S. aureus, E. coli, and fungi of the Candida genus. biointerfaceresearch.com

Coordination complexes involving nitro-containing ligands have also been a focus of antimicrobial research. nih.gov Metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) with a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) showed good in-vitro antibacterial activity against S. aureus, E. coli, and P. mirabilis. rroij.com The enhanced activity of these complexes over the free ligands is often attributed to the chelate effect. nih.gov

Compound/Derivative TypeMicroorganismActivity/Observation
Aminobenzylated 4-nitrophenol (chlorine derivative)Staphylococcus aureus, Enterococcus faecalisMIC of 1.23 μM against multidrug-resistant strains. acs.org
3,5-Dimethyl azopyrazole derivatives (chloro-substituted)E. coli, S. aureusRemarkable inhibition observed. jocpr.com
Functionalized pyrazoles with 5-(4-nitrophenyl)furanyl fragmentS. aureus, E. coli, Candida sp.Pronounced antimicrobial and antifungal effects. biointerfaceresearch.com
Metal(II) complexes of a Schiff base from 2-hydroxy-5-nitrobenzaldehydeS. aureus, E. coli, P. mirabilisGood in-vitro antibacterial activity with inhibition zones ranging from 13.0-27.0 mm. rroij.com
Silver complexes with 3-nitrobenzoate ligandsCandida albicans, Escherichia coli, Staphylococcus aureusComplexes show better activity than free ligands and superior to tetracycline (B611298) against S. aureus and E. coli. nih.gov

Cytotoxic Activity and Apoptosis Induction in Cancer Cell Lines

The development of new pharmaceutical compounds with reduced side effects is a critical need in cancer therapy. mdpi.com Coordination compounds and organic derivatives based on nitro-containing phenols are being investigated as promising alternatives to conventional drugs like cisplatin. mdpi.comnih.gov

Studies on cobalt(II) and vanadium(IV) oxide complexes with a dipodal tridentate ligand, N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)amine, have shown selective cytotoxicity against cancer cells. nih.gov These complexes were found to be more active and less toxic toward noncancerous cells than cisplatin. The cobalt complexes, in particular, demonstrated high cytotoxicity and selectivity, leading to significant tumor cell death. nih.gov The vanadium complex was noted for inducing apoptosis specifically in cancer cells. nih.gov The mechanism of action for some metal complexes, such as those of dirhenium with nitrobenzoate ligands, is believed to be similar to cisplatin, involving binding to DNA and inhibiting replication and protein synthesis. mdpi.com

Phenolic compounds and their derivatives are known for their cytotoxic properties. researchgate.net For example, a tetrahydroquinoline derivative of phenol showed a strong inhibitory response against human osteosarcoma cells (U2OS), with an IC50 of 50.5 ± 3.8 µM, by inducing apoptosis and inhibiting cell migration. researchgate.net Similarly, quinazolinone derivatives have been evaluated for their cytotoxic effects. mdpi.com Certain derivatives significantly decreased the viability of the Caki-1 human kidney cancer cell line, with IC50 values ranging from 87 to 728 µM. mdpi.com

The induction of apoptosis is a key mechanism for many anticancer agents. frontiersin.org A novel benzothiazole (B30560) derivative was shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. frontiersin.org In another study, a 2-thioxoimidazolidin-4-one derivative induced apoptosis in HepG2 liver cancer cells, with an IC50 value of 0.017 μM. mdpi.com This compound was found to arrest the cell cycle at the G2/M phase and enhance the expression of pro-apoptotic genes like p53 and caspases. mdpi.com

Compound/Derivative TypeCancer Cell LineIC50 ValueMechanism of Action
Tetrahydroquinoline derivative of phenolU2OS (Osteosarcoma)50.5 ± 3.8 µM researchgate.netApoptosis induction, migration inhibition. researchgate.net
Quinazolinone derivative (Q7)Caki-1 (Kidney Cancer)87 µM mdpi.comInhibition of cell growth. mdpi.com
2-Thioxoimidazolidin-4-one derivative (Compound 4)HepG2 (Liver Cancer)0.017 µM mdpi.comApoptosis induction, G2/M cell cycle arrest. mdpi.com
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)MIA PaCa-2 (Pancreatic Cancer)108 nmol/L researchgate.netInhibition of NQO1 activity, growth inhibition. researchgate.net
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)BxPC-3 (Pancreatic Cancer)365 nmol/L researchgate.netInhibition of NQO1 activity, growth inhibition. researchgate.net

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Enzyme inhibitors are a significant class of therapeutic agents, and organometallic compounds offer unique structural scaffolds for their design. researchgate.net The inhibition of acetylcholinesterase (AChE), an enzyme critical in the cholinergic system, is a primary target for drugs aimed at treating cognitive disorders like Alzheimer's disease. mdpi.com

Derivatives of 3-nitrophenol have been synthesized and evaluated as potential cognition enhancers through their ability to inhibit AChE. researchgate.net For example, 3-[3-(pyrrolidino)propoxy]benzenamine and 3-[3-(imidazolo)propoxy]benzenamine were found to be effective AChE inhibitors with IC50 values of 8.99 µM and 17.87 µM, respectively. researchgate.net

In another study, 1,2,4-triazole (B32235) derivatives bearing a 3,5-dimethylphenyl moiety were synthesized and tested for their inhibitory potential against several enzymes. acs.org A derivative with a 3,5-dimethylphenyl group (12m) was found to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 0.038 ± 0.50 µM for BChE. This compound was more potent than the standard inhibitor, eserine. acs.org The presence of dimethylphenyl groups appeared to provide a suitable spatial arrangement to fit within the enzyme's active site, enhancing inhibitory activity. acs.org

The development of mechanism-based inhibitors for other enzymes is also an active area of research. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) was identified as a specific, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in pancreatic tumors. researchgate.net This inhibition was shown to suppress the growth of human pancreatic cancer cells both in vitro and in vivo. researchgate.net

Compound/Derivative TypeEnzymeIC50 ValueReference Standard
3-[3-(pyrrolidino)propoxy]benzenamineAcetylcholinesterase (AChE)8.99 µM researchgate.netNot specified
3-[3-(imidazolo)propoxy]benzenamineAcetylcholinesterase (AChE)17.87 µM researchgate.netNot specified
1,2,4-Triazole derivative with 3,5-dimethylphenyl group (12m)Butyrylcholinesterase (BChE)0.038 ± 0.50 µM acs.orgEserine (IC50 = 0.04 ± 0.001 µM) acs.org
1,2,4-Triazole derivative with 3,5-dimethylphenyl group (12m)Acetylcholinesterase (AChE)91.25 ± 0.45 µM acs.orgEserine (IC50 = 91.27 ± 1.17 µM) acs.org
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)NAD(P)H:quinone oxidoreductase 1 (NQO1)Inhibited >98% activity in MIA PaCa-2 and BxPC-3 cells researchgate.netNot applicable

Environmental Fate, Degradation, and Remediation

Biotransformation Pathways and Microbial Degradation

The biodegradation of 3,5-dimethyl-4-nitrophenol is a key process in its environmental detoxification. frontiersin.org Microorganisms capable of utilizing this compound as a sole source of carbon and energy have been isolated and studied, revealing complex enzymatic pathways. frontiersin.orgosdd.net

Several bacterial strains have been identified for their ability to degrade this compound. Predominantly, species from the genus Burkholderia have been reported to effectively catabolize this compound. frontiersin.orgfrontiersin.org

One of the most extensively studied organisms is Burkholderia sp. strain SJ98 , which was initially classified as a Ralstonia sp. frontiersin.orgosdd.netfrontiersin.org This strain is capable of using 3-methyl-4-nitrophenol (B363926) as its sole source of carbon and energy. osdd.net Other Burkholderia strains reported to degrade this compound include SH-1, NF100, FDS-1, and RKJ800. frontiersin.orgfrontiersin.org The degradation capability of these microorganisms highlights their potential for bioremediation of sites contaminated with fenitrothion (B1672510) and its byproducts. frontiersin.org

Table 1: Microbial Strains Involved in this compound Degradation

StrainOriginal ClassificationKey Findings
SJ98 Ralstonia sp.Now classified as Burkholderia sp. Capable of using this compound as a sole carbon and energy source. frontiersin.orgosdd.net
SH-1 Burkholderia sp.Reported to degrade this compound. frontiersin.org
NF100 Burkholderia sp.Utilizes fenitrothion as a carbon source, hydrolyzing it to 3-methyl-4-nitrophenol. asm.orgoup.com
FDS-1 Burkholderia sp.Reported to degrade this compound. frontiersin.org
RKJ800 Burkholderia sp.Reported to degrade this compound. frontiersin.org

The metabolic pathway of this compound degradation has been a subject of detailed investigation, with intermediates identified through various analytical techniques. In Burkholderia sp. strain SJ98, recent and detailed biochemical studies have identified methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates. frontiersin.orgnih.gov The degradation is initiated by an oxidative removal of the nitro group. asm.org

The proposed pathway in strain SJ98 involves the monooxygenation of this compound to MBQ, which is then reduced to MHQ before the aromatic ring is cleaved. frontiersin.orgnih.gov An earlier study with the same strain, then identified as Ralstonia sp. SJ98, had proposed catechol as a major intermediate, suggesting the removal of the methyl group before ring cleavage. osdd.netfrontiersin.org However, more recent molecular and biochemical evidence strongly supports the pathway proceeding through MBQ and MHQ in this strain. frontiersin.orgfrontiersin.org

In Burkholderia sp. strain NF100, the metabolism also proceeds through the formation of methylhydroquinone, which is the substrate for subsequent ring fission catalyzed by an oxygenase. asm.org The fungus Aspergillus niger has also been shown to biodegrade 3-methyl-4-nitrophenol, forming intermediates such as 2-methyl-1,4-benzenediol (a synonym for methylhydroquinone) and 4-amino-3-methylphenol. researchgate.net

Table 2: Key Intermediates in the Biodegradation of this compound

IntermediatePrecursorSubsequent ProductMicrobial Strain
Methyl-1,4-benzoquinone (MBQ) This compoundMethylhydroquinone (MHQ)Burkholderia sp. strain SJ98 frontiersin.orgnih.gov
Methylhydroquinone (MHQ) Methyl-1,4-benzoquinone (MBQ)Ring cleavage productsBurkholderia sp. strains SJ98, NF100 frontiersin.orgasm.org
Catechol This compoundRing cleavage productsRalstonia sp. SJ98 (early report) osdd.net
4-Amino-3-methylphenol This compound-Aspergillus niger researchgate.net

The genetic basis for the degradation of this compound has been elucidated in Burkholderia sp. strain SJ98. Research indicates that the genes responsible for the degradation of para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP) are also involved in the catabolism of this compound. frontiersin.orgfrontiersin.org

Specifically, the pnpABA1CDEF gene cluster is implicated in this process. frontiersin.org The gene pnpA, which encodes PNP 4-monooxygenase, is crucial for the initial step of monooxygenation of this compound to MBQ. frontiersin.orgnih.gov Gene knockout and complementation studies have confirmed that pnpA is essential for this catabolic pathway. frontiersin.orgfrontiersin.org

The subsequent reduction of MBQ to MHQ is catalyzed by PnpB, a 1,4-benzoquinone (B44022) reductase. frontiersin.orgfrontiersin.org It has been observed that PnpB can enhance the activity of PnpA in vitro, likely by reducing the product MBQ to MHQ and thus preventing product inhibition. frontiersin.orgnih.gov The lower pathway, involving the degradation of MHQ, is likely carried out by the products of the genes pnpCD, pnpE, and pnpF. frontiersin.org This shared enzymatic machinery illustrates the adaptive flexibility of microbial catabolism for structurally related compounds. frontiersin.orgfrontiersin.org In Burkholderia sp. strain NF100, the ability to degrade fenitrothion and its intermediate, 3-methyl-4-nitrophenol, is encoded on two plasmids, pNF1 and pNF2. asm.orgoup.com

The rate of biodegradation of nitrophenolic compounds is influenced by several environmental factors. While specific kinetic data for this compound is limited, studies on similar compounds like p-nitrophenol (PNP) provide valuable insights. Factors such as pH, temperature, initial substrate concentration, and the presence of other carbon and nitrogen sources can significantly affect degradation rates. oup.compjoes.com

Genetic Mechanisms of Biodegradation

Abiotic Degradation Processes

In addition to microbial action, abiotic processes, particularly those driven by light, can contribute to the transformation of this compound in the environment.

Nitrophenols are known to absorb light in the near-UV and visible ranges, making them susceptible to photolysis. pnas.orgmdpi.com This process is considered a dominant atmospheric loss pathway for these compounds. researchgate.net The photolysis of nitrophenols can lead to the formation of hydroxyl radicals (•OH) and reactive nitrogen species like nitrous acid (HONO), which in turn influence atmospheric chemistry. pnas.orgmdpi.com

Studies on various nitrophenol compounds have shown that their photolysis can be significantly enhanced in the presence of other atmospheric components. For example, the presence of nitrate (B79036) can accelerate the photodegradation of nitrophenols by producing reactive radicals. acs.org The rate of these photochemical reactions can also be influenced by factors such as pH and temperature. acs.org For instance, under acidic conditions, higher steady-state concentrations of OH radicals can lead to faster photolysis rates. acs.org While direct photolysis data for this compound is not extensively detailed, the information available for structurally similar methyl-nitrophenols suggests that photolysis is a more significant gas-phase atmospheric loss process than reaction with OH radicals. researchgate.net

Chemical Oxidation

Chemical oxidation processes are effective in degrading persistent organic pollutants like this compound. These methods typically involve the generation of highly reactive species, such as hydroxyl radicals, that can break down the complex structure of the pollutant.

Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to create hydroxyl radicals (•OH), which are powerful oxidizing agents. eeer.orgeeer.orgresearchgate.net The Fenton reaction is most effective in acidic conditions, typically at a pH around 3. eeer.orgeeer.org The generated hydroxyl radicals attack the this compound molecule, leading to its degradation and mineralization into less harmful substances like carbon dioxide and water. eeer.orgeeer.org Studies on the similar compound 4-nitrophenol (B140041) have shown that the efficiency of degradation is influenced by factors such as the initial pH, the concentrations of H₂O₂ and Fe²⁺, and the reaction time. eeer.orgeeer.org While direct studies on this compound are limited, the principles of Fenton oxidation suggest it would be an effective treatment method.

Catalytic Oxidation: This approach involves the use of a catalyst to enhance the oxidation process. Various materials can act as catalysts, facilitating the breakdown of pollutants. For instance, the catalytic activity of cobalt(II) phthalocyanine (B1677752) has been investigated for the oxidation of 4-nitrophenol, a structurally related compound. researchgate.net In these processes, the catalyst promotes the generation of reactive oxygen species from an oxidant like tert-butyl hydroperoxide, leading to the degradation of the nitrophenolic compound. researchgate.net The oxidation of 4-nitrophenol using this method has been shown to yield products like benzoquinone and hydroquinone. researchgate.net The efficiency of catalytic oxidation can be influenced by the type of catalyst, the oxidant used, reaction temperature, and time. researchgate.net

Environmental Monitoring and Occurrence

This compound is not a widely monitored environmental contaminant on its own. However, its presence is often linked to the degradation of a common insecticide.

This compound is a known degradation product of the organophosphate insecticide fenitrothion. semanticscholar.orgnih.govfao.org Fenitrothion is used globally in agriculture to control a variety of insect pests. nih.gov In the environment, fenitrothion can undergo hydrolysis, a chemical reaction with water, which breaks it down. fao.org This hydrolysis process leads to the formation of this compound. nih.govfao.org The rate of this degradation is influenced by factors such as pH, with hydrolysis being faster in more alkaline conditions. fao.org

The formation of this compound from fenitrothion is a significant environmental concern because the degradation product itself can be toxic. semanticscholar.org Therefore, monitoring for this compound is important in areas where fenitrothion has been applied.

Due to its origin as a pesticide breakdown product, this compound can be found in various environmental compartments.

Water: Studies have detected this compound in water bodies. For example, monitoring in rivers and streams in Japan revealed its presence, with concentrations sometimes exceeding that of the parent compound, fenitrothion. semanticscholar.org This highlights the importance of monitoring for this degradation product in aquatic environments. semanticscholar.org The concentrations can fluctuate seasonally, with peaks often observed after periods of agricultural application of fenitrothion. semanticscholar.org

Soil: Given that fenitrothion is applied to crops, it is expected that this compound would be present in agricultural soils as a result of its degradation. fao.org The persistence and mobility of this compound in soil will depend on various soil properties, such as organic matter content, pH, and microbial activity.

Air: While less commonly studied for this specific compound, nitrophenols, in general, can be transported in the atmosphere and have been detected in rainwater. cdc.gov This suggests a potential for the atmospheric presence of this compound, particularly in areas with significant agricultural use of fenitrothion.

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are used for the detection and quantification of nitrophenols in environmental samples. semanticscholar.orgykcs.ac.cn

Presence as a Degradation Product of Organophosphate Insecticides (e.g., Fenitrothion)

Advanced Remediation Strategies

The removal of this compound from contaminated environments is crucial. Advanced remediation strategies offer promising solutions for its degradation and detoxification.

Bioremediation utilizes microorganisms to break down environmental pollutants. Several bacterial strains have been identified that can degrade nitrophenolic compounds. For instance, Burkholderia sp. strain NF100 has been shown to metabolize 3-methyl-4-nitrophenol, a close structural analog of this compound. nih.gov This bacterium first hydrolyzes fenitrothion to 3-methyl-4-nitrophenol and then further breaks it down. nih.gov Another strain, Burkholderia sp. strain SJ98, can also degrade 3-methyl-4-nitrophenol, converting it to methylhydroquinone before the aromatic ring is cleaved. nih.gov

The effectiveness of bioremediation can be influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. nih.goviwaponline.com Research into the specific microbial degradation of this compound is ongoing, but the demonstrated ability of bacteria to degrade similar compounds suggests that bioremediation is a viable strategy. nih.govnih.goviwaponline.com

Table 1: Examples of Bacteria Capable of Degrading Related Nitrophenolic Compounds

Bacterial StrainDegraded CompoundKey Metabolic ProductReference
Burkholderia sp. strain NF1003-Methyl-4-nitrophenolMethylhydroquinone nih.gov
Burkholderia sp. strain SJ983-Methyl-4-nitrophenolMethylhydroquinone nih.gov
Pseudomonas putidap-NitrophenolHydroquinone nih.gov
Achromobacter denitrificansp-NitrophenolNot specified iwaponline.com

Catalytic reduction is a chemical process that converts the nitro group (-NO₂) of a nitrophenol to an amino group (-NH₂), typically resulting in a less toxic compound. This is often achieved using a metal catalyst and a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.orgnih.govmdpi.com

Numerous studies have demonstrated the effective catalytic reduction of 4-nitrophenol, a model compound for this reaction. rsc.orgnih.govmdpi.com Catalysts often consist of metal nanoparticles (e.g., copper, platinum, gold) supported on various materials. rsc.orgnih.govmdpi.com For example, copper-based metal-organic frameworks and copper nanowires have shown high efficiency in reducing 4-nitrophenol to 4-aminophenol (B1666318). rsc.orgmdpi.com The reaction progress can be monitored by observing the disappearance of the yellow color of the nitrophenolate ion and the emergence of a new peak corresponding to the aminophenol in UV-Vis spectra. mdpi.com

The efficiency of catalytic reduction depends on factors such as the type and amount of catalyst, the concentration of the reducing agent, and the reaction temperature. rsc.orgnih.gov While specific studies on this compound are not as prevalent, the principles of catalytic reduction are broadly applicable to nitrophenolic compounds. The reduction of the nitro group in this compound would lead to the formation of 4-amino-3,5-dimethylphenol.

Table 2: Research Findings on Catalytic Reduction of 4-Nitrophenol

CatalystReducing AgentKey FindingReference
HKUST-1/hydrogel composite (Copper-based MOF)Sodium borohydride (NaBH₄)Complete reduction of 4-NP within 25 minutes under optimized conditions. rsc.org
Copper(II) complexes with Schiff base ligandsSodium borohydride (NaBH₄)High catalytic activity with up to 97.5% conversion of 4-NP. nih.gov
Copper nanowires (CuNWs)Sodium borohydride (NaBH₄)99% reduction of 4-NP to 4-AP in 60 seconds with a very small amount of catalyst. mdpi.com
Pt Nanoparticles on Co-Al LDH NanosheetsSodium borohydride (NaBH₄)Superior catalytic activity and stability for the reduction of 4-NP. mdpi.com

Adsorption and Membrane Separation Processes

The removal of nitrophenolic compounds, including this compound, from aqueous environments is crucial due to their potential toxicity. Adsorption and membrane separation are two physical methods extensively studied for the remediation of water contaminated with such pollutants.

Adsorption Processes:

Adsorption is a surface phenomenon where pollutant molecules from the liquid phase accumulate on the surface of a solid adsorbent. Activated carbon, with its high surface area and porous structure, is a widely used adsorbent for the removal of organic pollutants. ut.ac.ir The effectiveness of adsorption depends on several factors, including the properties of the adsorbent (surface area, pore size distribution, surface chemistry), the characteristics of the adsorbate (molecular weight, polarity, size), and the solution conditions (pH, temperature, ionic strength). ut.ac.ir

Studies on the adsorption of nitrophenol isomers have shown that the position of the functional groups on the benzene (B151609) ring significantly influences the adsorption capacity. For instance, research on o-nitrophenol and p-nitrophenol showed different adsorption capacities on activated carbon derived from date pits, with o-nitrophenol exhibiting a higher capacity (142.9 mg/g) compared to p-nitrophenol (108.7 mg/g). nih.gov The adsorption process in this case was determined to be physical and followed a pseudo-second-order kinetic model, indicating that both liquid film diffusion and intraparticle diffusion play a role. nih.gov Another study found that the maximum adsorption capacity for o-nitrophenol, m-nitrophenol, and p-nitrophenol on a specific activated carbon were 676.03, 475.17, and 449.56 mg/g, respectively. researchgate.net

The pH of the solution is a critical parameter in the adsorption of nitrophenols. The adsorption of p-nitrophenol onto activated carbon fiber was found to be optimal at a pH of 4.3. bohrium.com At pH values below the pKa of the nitrophenol, it exists predominantly in its molecular form, which is less soluble and more readily adsorbed. Above the pKa, the phenolate (B1203915) anion is formed, which is more soluble and less likely to adsorb onto the typically nonpolar surface of activated carbon. ut.ac.ir

Various materials have been investigated as adsorbents for nitrophenols, including:

Activated Carbon: Derived from various sources, it remains a benchmark due to its high efficiency. ut.ac.irnih.govresearchgate.netbohrium.com

Activated Carbon Fiber (ACF): Offers a high surface area and was shown to be effective for p-nitrophenol removal. bohrium.com

Porous Organic Polymers (POPs): Mechano-synthesized POPs have demonstrated significant adsorption capacities for p-nitrophenol, with some showing capacities up to 155.51 mg/g. rsc.org

Natural Materials: Jordanian porcelanite rock has been studied for the adsorption of 3,5-dimethylphenol, showing a removal efficiency of 99.71% under specific conditions. researchgate.net

Interactive Table: Adsorption Capacities of Various Adsorbents for Nitrophenols

AdsorbentTarget PollutantMaximum Adsorption Capacity (mg/g)Optimal pHReference
Date Pit Activated Carbono-Nitrophenol142.9Not specified nih.gov
Date Pit Activated Carbonp-Nitrophenol108.7Not specified nih.gov
Activated Carbon Fiberp-NitrophenolNot specified4.3 bohrium.com
Activated Carbono-Nitrophenol676.03Neutral researchgate.net
Activated Carbonm-Nitrophenol475.17Neutral researchgate.net
Activated Carbonp-Nitrophenol449.56Neutral researchgate.net
MPOP-1p-Nitrophenol133.10Not specified rsc.org
MPOP-3p-Nitrophenol155.51Not specified rsc.org
Jordanian Porcelanite3,5-DimethylphenolNot specified (99.71% removal)Not specified researchgate.net

Membrane Separation Processes:

Membrane filtration, particularly nanofiltration (NF) and ultrafiltration (UF), presents a promising technology for the removal of organic compounds like nitrophenols. mdpi.comnih.gov These processes utilize pressure to force water through a semi-permeable membrane, which retains the pollutant molecules.

Nanofiltration membranes, which combine size and charge exclusion mechanisms, have been shown to be highly effective. A study using blend nanofiltration membranes made of polyphenylsulfone (PPSU) and polyethersulfone (PES) achieved approximately 99% removal of 4-nitrophenol. mdpi.comnih.gov The performance of these membranes is influenced by operational variables such as pH and the initial concentration of the feed solution. mdpi.com

Ultrafiltration, a low-pressure membrane technology, is effective in removing particulate matter and microorganisms but has a lower efficiency for dissolved organic matter. nih.govresearchgate.net However, when combined with powdered activated carbon (PAC), UF becomes a highly effective barrier for synthetic organic chemicals. nih.gov In such hybrid systems, PAC adsorbs the organic pollutants, and the UF membrane retains the PAC particles, ensuring their removal from the treated water. A study on the removal of p-nitrophenol using a combined PAC-UF system found that continuous dosing of PAC provided the best results. nih.gov

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). eeer.org These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including this compound, often mineralizing them into less harmful substances like carbon dioxide and water. eeer.orgeeer.org

Fenton and Photo-Fenton Processes:

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com It is an effective method for the degradation of nitrophenols. eeer.orgresearchgate.net The efficiency of the Fenton process is highly dependent on the pH of the solution, with optimal conditions typically being in the acidic range (around pH 3). eeer.orgmdpi.com At this pH, the generation of hydroxyl radicals is maximized. mdpi.com

A study on the degradation of 4-nitrophenol using the homogeneous Fenton process reported a 93.6% degradation within 40 minutes at optimal conditions (pH 3, 4 mM H₂O₂, and 0.2 mM Fe²⁺). eeer.org The mineralization, measured as total organic carbon (TOC) removal, was 60.3%. eeer.org

The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to irradiate the solution. This irradiation leads to the photolysis of hydrogen peroxide and the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals. researchgate.netresearchgate.net This often results in significantly higher degradation and mineralization rates compared to the dark Fenton process. researchgate.net For instance, the mineralization of mono-nitrophenols was found to be over 90% with solar and UV-assisted Fenton processes, compared to only 32% with the Fenton process alone. researchgate.net

Interactive Table: Comparison of Fenton and Photo-Fenton Processes for Nitrophenol Degradation

ProcessTarget PollutantDegradation Efficiency (%)TOC Removal (%)Optimal pHReference
Homogeneous Fenton4-Nitrophenol93.660.33 eeer.org
FentonMono-nitrophenolsNot specified32Not specified researchgate.net
Solar Photo-FentonMono-nitrophenolsNot specified>92Not specified researchgate.net
UV Photo-FentonMono-nitrophenolsNot specified>92Not specified researchgate.net

Ozonation:

Ozonation is another AOP that utilizes ozone (O₃), a powerful oxidant, to degrade organic pollutants. Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, especially at higher pH values or in the presence of UV radiation (O₃/UV). researchgate.net

The ozonation of 4-nitrophenol has been shown to proceed through hydroxylation, forming intermediates like 4-nitrocatechol. tandfonline.com The combination of ozone with UV radiation (O₃/UV) can create a synergistic effect, leading to more complete mineralization of the target compound. researchgate.net For the degradation of 4-chloro-3,5-dimethylphenol (B1207549), a compound structurally similar to this compound, the UV/O₃ process resulted in nearly complete elimination of TOC. researchgate.net The efficiency of ozonation is influenced by factors such as ozone dose, initial pollutant concentration, pH, and temperature. researchgate.net For instance, the mineralization of 4-chloro-3,5-dimethylphenol was found to be optimal at a pH of 4.0. researchgate.net

Photocatalysis:

Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which degrade the organic pollutants. frontiersin.orgnih.gov

The photocatalytic degradation of 4-nitrophenol has been extensively studied. Doping TiO₂ with non-metals like carbon and nitrogen (C,N-TiO₂) has been shown to enhance its photocatalytic activity under simulated sunlight, achieving 87% degradation of 4-nitrophenol in 420 minutes, compared to 65% with undoped TiO₂. frontiersin.orgnih.gov However, incomplete degradation can lead to the formation of intermediate products that may be more toxic than the parent compound. frontiersin.orgnih.gov Therefore, multiple treatment cycles may be necessary to achieve complete mineralization and detoxification. frontiersin.orgnih.gov Other photocatalysts, such as Ca²⁺-doped AgInS₂, have also been investigated for the degradation of 4-nitrophenol under visible light, achieving a degradation rate of 63.2% in 120 minutes. mdpi.com

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3,5-dimethyl-4-nitrophenol from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrophenols. researchgate.net An isocratic ion pair reverse-phase HPLC method coupled with a UV-Vis detector has been successfully developed for the simultaneous analysis of 4-nitrophenol (B140041) and its metabolites. nih.gov For instance, a method for detecting 3-methyl-4-nitrophenol (B363926), a related compound, uses a C18 column with a mobile phase of acetonitrile (B52724) and water, and detection is carried out at 270 nm. phmethods.net This approach demonstrates good precision and accuracy, with a detection limit of 0.87 µg/mL in urine samples. phmethods.net The retention time for 3-methyl-4-nitrophenol under these conditions was found to be 2.81 minutes. phmethods.net

Electrochemical detection offers a sensitive alternative to UV-Vis for nitrophenols. acs.orgscispace.com It can be used for both direct and indirect detection. acs.org For example, the analysis of various nitropesticides and their metabolites, including 3-methyl-4-nitrophenol, has been performed in river water without a preconcentration step, achieving recovery efficiencies between 96% and 112%. acs.org In some electrochemical methods, the reduction of the nitro group to a hydroxylamine (B1172632) group is monitored, which allows for detection at lower potentials and helps to avoid electrode passivation. scirp.org

Below is a table summarizing typical HPLC conditions for nitrophenol analysis:

ParameterValueReference
Column C18 nih.govphmethods.net
Mobile Phase Acetonitrile:Water or Methanol:Water nih.govphmethods.netacs.org
Detector UV-Vis or Electrochemical nih.govphmethods.netacs.org
Detection Wavelength (UV-Vis) 270 nm (for 3-methyl-4-nitrophenol) phmethods.net
Detection Potential (Electrochemical) Anodic peak at -0.11 V vs SCE (for 3-methyl-4-nitrophenol) scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying metabolites of various compounds, including nitrophenols. researchgate.net It is particularly useful for analyzing volatile and thermally stable compounds. researchgate.net For the analysis of phenolic compounds, a derivatization step is often required to increase their volatility and improve chromatographic performance. nih.gov

In the context of environmental contaminants, 3-methyl-4-nitrophenol has been identified as a primary degradation product of the insecticide fenitrothion (B1672510) and a component of diesel exhaust particles. researchgate.net GC-MS has been instrumental in studying the biodegradation pathways of this compound by identifying key intermediates. osdd.net For instance, in the degradation of 3-methyl-4-nitrophenol by certain bacteria, methyl-1,4-benzoquinone and methylhydroquinone (B43894) have been identified as metabolites using GC-MS. researchgate.net

The following table outlines typical GC-MS parameters for the analysis of phenolic compounds:

ParameterValueReference
Column Agilent DB-5Q* lcms.cz
Injection Mode Splitless lcms.cz
Carrier Gas Helium lcms.cz
Ionization Mode Electron Impact (EI) nih.gov
Mass Range 50 to 1000 m/z lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for environmental analysis due to its high sensitivity and selectivity, allowing for the detection of trace levels of pollutants in complex matrices like water. shimadzu.comlcms.cz LC-MS methods are particularly well-suited for analyzing polar and non-volatile compounds that are not amenable to GC-MS without derivatization. researchgate.net

The analysis of nitrated aromatic compounds in fine particulate matter has been conducted using LC-MS. sdu.edu.cn In studies of secondary organic aerosol formation, LC-MS analysis has been used to identify various nitrophenols, although in some cases, this compound was not detected. copernicus.org Automated non-targeted analysis using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (Orbitrap) has been developed to screen for a wide range of small molecules in complex environmental samples. nih.govacs.org This approach allows for the identification of molecular formulae based on accurate mass measurements and isotopic patterns. nih.gov

A summary of LC-MS conditions for environmental analysis is provided in the table below:

ParameterValueReference
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) shimadzu.comnih.gov
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap lcms.czlcms.cz
Polarity Positive or Negative researchgate.netnih.gov
Mobile Phase Water and Methanol with additives like ammonium (B1175870) formate lcms.cz

Spectroscopic Techniques

Spectroscopic methods are vital for the structural elucidation and quantification of this compound. UV-Visible and Nuclear Magnetic Resonance spectroscopy are the primary techniques used for these purposes.

UV-Visible Spectroscopy for Reaction Monitoring and Quantification

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring chemical reactions and quantifying compounds that absorb light in the ultraviolet and visible regions. researchgate.net The reduction of nitrophenols, for example, can be monitored by observing the decrease in the absorbance peak of the nitrophenolate ion (around 400 nm) and the emergence of a new peak corresponding to the aminophenol product. mdpi.comresearchgate.net

The photodegradation of various nitrophenols in different solvents has been studied by monitoring the loss of their absorbance using UV-Vis spectroscopy. rsc.org This technique allows for the determination of polychromatic quantum yields, providing insights into the photochemical reactivity of these compounds. rsc.org The quantification of nitrophenols in various samples can be achieved by creating a calibration curve that relates absorbance to concentration. phmethods.net

Key UV-Vis spectral data for nitrophenol analysis:

CompoundWavelength (λmax)ObservationReference
4-Nitrophenolate ion~400 nmUsed to monitor reduction reactions mdpi.comresearchgate.net
4-Aminophenol (B1666318)~315 nmProduct of 4-nitrophenol reduction mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. nih.govrsc.org

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms bonded to the hydroxyl and nitro groups are particularly diagnostic. pressbooks.pub The pKa of this compound has been noted to be 8.25, which is higher than that of other nitrophenols, a fact that can be rationalized by considering the electronic effects observable in NMR spectra. pressbooks.pub

Expected NMR spectral features for this compound:

NucleusExpected Chemical Shift Range (ppm)MultiplicityNotes
¹H ~2.3SingletMethyl protons
~7.0-8.0SingletAromatic protons
VariableSingletPhenolic proton
¹³C ~20Methyl carbons
~120-160Aromatic carbons

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a unique molecular fingerprint, allowing for the identification of functional groups and elucidation of the molecular structure of this compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. For this compound, characteristic absorption bands are expected for its hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) functional groups, as well as the aromatic ring. Phenols typically exhibit a characteristic broad O-H stretching absorption band. pressbooks.pub The PubChem database confirms the availability of an FTIR spectrum for this compound, obtained using a KBr wafer technique. nih.gov Studies on closely related isomers, such as 3-methyl-2-nitrophenol, have utilized FTIR spectroscopy to assign fundamental vibrational modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Research on nitrophenol isomers has identified characteristic Raman peaks for C-H deformation and the asymmetric and symmetric stretching vibrations of the nitro group. spectroscopyonline.com A normal coordinate analysis, often supported by Density Functional Theory (DFT) calculations, can be performed to assign the observed vibrational frequencies to specific molecular motions, as has been done for similar substituted phenols. nih.govresearchgate.net

The table below summarizes the key vibrational frequencies and their assignments for nitrophenol compounds, which are relevant for the analysis of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
Hydroxyl (-OH)O-H Stretch (Hydrogen-bonded)3300 - 3600 (Broad) pressbooks.pub
Aromatic RingC-H Stretch> 3000
Methyl (-CH₃)C-H Stretch2850 - 3000
Nitro (-NO₂)Asymmetric Stretch~1530 - 1560 spectroscopyonline.com
Aromatic RingC=C Stretch1500 and 1600 pressbooks.pub
Nitro (-NO₂)Symmetric Stretch~1330 - 1350 spectroscopyonline.com
Phenol (B47542)C-O Stretch~1050 pressbooks.pub

This table presents generalized data for phenolic and nitrophenol compounds. Specific values for this compound would require direct experimental measurement.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid response, and cost-effectiveness for the detection of nitrophenolic compounds. acs.org The detection of this compound, like other nitrophenols, typically relies on the electrochemical reduction of the nitro group (-NO₂) at a modified electrode surface. scispace.com

Direct oxidation of the phenolic group often occurs at high potentials and can lead to the passivation of the electrode surface through the formation of polymeric films. scirp.org To circumvent this, an indirect detection strategy is often employed. This involves an initial reduction of the nitro group to a hydroxylamine or an amino group. The subsequent oxidation of this newly formed group is then monitored at a much lower potential, which enhances the selectivity and durability of the sensor. scirp.org

Research on the closely related isomer, 3-methyl-4-nitrophenol, demonstrates this principle effectively. scirp.orgacs.org One study utilized a carbon fiber microelectrode modified with a tetrasulfonated nickel phthalocyanine (B1677752) complex. scirp.org The detection mechanism involved the reduction of the nitro group, followed by the oxidation of the generated hydroxylamine group, which produced an anodic peak at -0.11 V vs SCE. scirp.org Optimization of experimental parameters is crucial for enhancing the sensor's response. For 3-methyl-4-nitrophenol, optimal conditions were found to be a pH of 6, a frequency of 50 Hz, a scan increment of 50 mV, and a pulse amplitude of 70 mV using square wave voltammetry. scirp.org Under these conditions, a low limit of detection (LOD) of 1.1 µg/L was achieved. scirp.org

The table below details the findings from electrochemical studies on 3-methyl-4-nitrophenol, which serve as a strong proxy for the analysis of this compound.

Analytical MethodElectrodeDetection PrincipleLimit of Detection (LOD)Linear RangeSource
Square Wave VoltammetryCarbon fiber microelectrode modified with p-NiTSPcIndirect (oxidation of hydroxylamine)1.1 µg/L10 µg/L - 100 µg/L scirp.org
Liquid Chromatography with Electrochemical DetectionGlassy carbon electrodeReductive and oxidative peaks observed in cyclic voltammetryNot specifiedNot specified acs.org

Sample Preparation and Preconcentration Strategies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

For the analysis of trace levels of this compound in complex environmental matrices such as water, a sample preparation and preconcentration step is essential. This step serves to isolate the analyte from interfering substances and increase its concentration to a level amenable to instrumental detection. The most common techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of nitrophenols from water, solvents such as dichloromethane (B109758) have been used. researchgate.net However, studies have shown that ethyl acetate (B1210297) can be a superior extractant due to a high partition coefficient, leading to improved sensitivity. researchgate.net Continuous LLE systems can be particularly effective for samples containing particulates. epa.gov

Solid-Phase Extraction (SPE): SPE has become a widely adopted alternative to LLE due to its efficiency, lower solvent consumption, and ease of automation. nih.gov The technique involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a suitable solvent. The international standard ISO 17495:2001 specifies a method for the determination of various nitrophenols, including 3-methyl-4-nitrophenol, in water using SPE followed by gas chromatography-mass spectrometry (GC-MS). asn.sn Common sorbents for extracting phenolic compounds include reversed-phase materials like C18-bonded silica (B1680970) and polymeric sorbents. researchgate.netlabrulez.com Research on a range of phenolic pollutants demonstrated that SPE using strata C18 cartridges can yield high recovery rates, validating the method's effectiveness. researchgate.net

The following table provides a comparative overview of LLE and SPE for the preparation of nitrophenol samples.

TechniqueCommon MediaAdvantagesDisadvantagesReported Recoveries (for various phenols)Source
Liquid-Liquid Extraction (LLE) Dichloromethane, Ethyl AcetateSimple, well-establishedLabor-intensive, requires large solvent volumes, can form emulsions26% to 100% (depending on compound and method) researchgate.net
Solid-Phase Extraction (SPE) C18 cartridges, Polymeric sorbentsHigh recovery, low solvent use, easily automated, high throughputSorbent cost, potential for matrix effects69% to 102% researchgate.net

Industrial and Synthetic Applications Beyond Direct Use

Role as an Intermediate in Pharmaceutical Synthesis

3,5-Dimethyl-4-nitrophenol serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. cymitquimica.comguidechem.com Its structural features, including the reactive nitro and hydroxyl groups, make it amenable to a variety of chemical transformations, leading to the creation of more complex molecules with therapeutic properties.

One notable application is in the synthesis of 4-Hydroxy Xylazine, a major metabolite of Xylazine. chemicalbook.com Xylazine itself is a drug used in veterinary medicine as a sedative, analgesic, and muscle relaxant. The synthesis of its metabolite is crucial for pharmacological and toxicological studies.

The reduction of the nitro group in this compound to an amino group is a common and critical step in many synthetic pathways. This transformation yields 3,5-dimethyl-4-aminophenol, a valuable intermediate. prepchem.com This reduction can be achieved through various methods, including catalytic hydrogenation using reagents like Raney nickel and hydrazine (B178648) hydrate. prepchem.com

Derivatives of this compound are also explored for their potential biological activities. For instance, the synthesis of ethyl (3,5-dimethyl-4-{[(2-nitrophenoxy)acetyl]amino}phenoxy)acetate involves the reaction of a derivative of this compound with an appropriate electrophile. Such complex molecules are often synthesized as part of drug discovery programs to screen for novel therapeutic agents.

The synthesis of N-(3,5-dimethyl-4-hydroxyphenyl)acetamide, another compound with potential pharmaceutical applications, can be prepared electrochemically, highlighting the diverse synthetic methodologies employed with this versatile intermediate. google.com

Precursor for Dyes and Pigments

The chemical structure of this compound makes it a valuable precursor in the manufacturing of dyes and pigments. cymitquimica.com The presence of the chromophoric nitro group and the auxochromic hydroxyl group, along with the methyl groups that can influence solubility and colorfastness, are key to its utility in this sector.

A significant application is in the synthesis of azo dyes. Azo dyes are a large class of organic colorants characterized by the presence of one or more azo groups (–N=N–). These dyes are widely used in the textile, printing, and food industries. nih.gov this compound can be used as a coupling component in diazotization-coupling reactions to produce a variety of azo dyes.

For example, transition metal complexes of Co(II) and Ni(II) with the azo dye 3,5-dimethyl-2-(4-nitrophenylazo)-phenol have been synthesized. researchgate.net This dye is derived from the coupling of diazotized 4-nitroaniline (B120555) with 3,5-dimethylphenol. researchgate.net The resulting metal complexes often exhibit enhanced properties, such as improved lightfastness and thermal stability, making them suitable for specialized applications.

The synthesis of other complex azo dyes, such as 2-((6-Methoxybenzo[d]thiazol-2-yl)diazenyl)-5-methyl-4-nitrophenol, involves the coupling of a diazonium salt with 3-methyl-4-nitrophenol (B363926). ajchem-a.com This demonstrates how modifications to the core structure can lead to a wide range of colors and properties.

The versatility of this compound as a dye intermediate is further highlighted by its use in the synthesis of thiazole (B1198619) azo dyes. For instance, a series of metal complexes have been synthesized with the tridentate ligand 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol (B47542), which is derived from 2-amino-5-nitrothiazole (B118965) and 3-methyl-4-nitrophenol. researchgate.net

Azo Dye Example Starting Materials Resulting Dye/Complex
Metal Complexed Azo Dye4-nitroaniline, 3,5-dimethylphenol3,5-dimethyl-2-(4-nitrophenylazo)-phenol complexes with Co(II) and Ni(II) researchgate.net
Thiazole Azo Dye2-amino-5-nitrothiazole, 3-methyl-4-nitrophenol2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol (5-NTAMNP) researchgate.net
Benzothiazole (B30560) Azo Dye6-methoxybenzo[d]thiazol-2-amine, 3-methyl-4-nitrophenol2-((6-Methoxybenzo[d]thiazol-2-yl)diazenyl)-5-methyl-4-nitrophenol ajchem-a.com

Application in Agrochemical Synthesis

The nitrophenol moiety is a common feature in many agrochemicals, including herbicides, insecticides, and fungicides. This compound serves as a building block in the synthesis of some of these active ingredients. The biological activity of nitrophenolic compounds is often attributed to their ability to interfere with various biochemical pathways in target organisms.

While specific examples directly linking this compound to commercially available agrochemicals are not extensively detailed in the provided search results, the general use of nitrophenols in this industry is well-established. mdpi.com For instance, related compounds like 2,6-dimethyl-4-nitrophenol (B181267) are used in the synthesis of agrochemicals. cymitquimica.com The structural similarity suggests that this compound could be utilized in similar synthetic strategies.

The synthesis of novel compounds for agrochemical screening often involves the modification of core structures like this compound. The introduction of different functional groups can lead to the discovery of new pesticides with improved efficacy and selectivity.

Development of Novel Materials with Specific Properties

The unique electronic and chemical properties of this compound make it a candidate for use in the development of novel materials with specific functionalities. The interplay between the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro group can be exploited in the design of materials for various applications.

One area of interest is in the development of materials with specific electronic or optical properties. The nitro group, in particular, can be reduced to form reactive intermediates that can interact with other molecules or surfaces. This reactivity is central to the catalytic reduction of nitrophenols, a process that is not only important for synthesizing aminophenols but is also studied as a model reaction in catalysis research. mdpi.comnih.govrsc.orgresearchgate.netmdpi.comacs.orgresearchgate.net

The study of the catalytic reduction of 4-nitrophenol (B140041) and its derivatives provides insights into the development of more efficient catalysts. These catalysts, often based on metal nanoparticles, have potential applications in environmental remediation and chemical synthesis. mdpi.comresearchgate.netmdpi.com

Furthermore, derivatives of this compound can be incorporated into larger molecular structures to create materials with tailored properties. For example, the synthesis of ethyl (3,5-dimethyl-4-{[(2-nitrophenoxy)acetyl]amino}phenoxy)acetate is a step towards creating more complex molecules that could be used in materials science.

The table below summarizes the key applications of this compound as a synthetic intermediate.

Application Area Role of this compound Examples of Synthesized Products or Research Areas
Pharmaceuticals Intermediate4-Hydroxy Xylazine, 3,5-dimethyl-4-aminophenol, N-(3,5-dimethyl-4-hydroxyphenyl)acetamide chemicalbook.comprepchem.comgoogle.com
Dyes and Pigments PrecursorAzo dyes, metal-complexed dyes, thiazole azo dyes researchgate.netresearchgate.netchemicalbull.com
Agrochemicals Building BlockSynthesis of potential new pesticides cymitquimica.com
Novel Materials Functional ComponentDevelopment of materials with specific electronic or optical properties, catalyst research researchgate.net

Q & A

Basic: What are the key physicochemical properties of 3,5-dimethyl-4-nitrophenol, and how do substituents influence its acidity?

Answer:
The acidity of this compound (pKa = 8.25) is significantly weaker than structurally similar compounds like 2,6-dimethyl-4-nitrophenol (pKa = 7.19). This difference arises from steric and electronic effects: the methyl groups at the 3- and 5-positions hinder resonance stabilization of the nitro group’s electron-withdrawing effect, reducing acidity . Experimental validation can involve computational modeling (e.g., DFT calculations) to map electrostatic potentials and steric maps, complemented by potentiometric titration to confirm pKa values .

Basic: What synthetic routes are commonly used to prepare this compound, and how can purity be ensured?

Answer:
Synthesis typically involves nitration of 3,5-dimethylphenol under controlled conditions. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts.
  • Purification : Recrystallization from ethanol/water mixtures and characterization via HPLC or GC-MS to confirm purity (>98%) .
    Steric hindrance from methyl groups may slow reaction kinetics; monitoring via TLC or in situ IR spectroscopy is advised to optimize yields.

Basic: What analytical methods are recommended for quantifying this compound in environmental or biological samples?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280–320 nm) provides high sensitivity.
  • Spectroscopy : UV-Vis absorption peaks at ~310 nm (nitroaromatic π→π* transitions) can be calibrated for quantification.
  • Mass Spectrometry : LC-ESI/MS in negative ion mode (m/z 181 [M-H]⁻) enhances specificity in complex matrices .
    Standard curves must account for matrix effects (e.g., protein binding in serum).

Advanced: How do steric and electronic effects in this compound challenge traditional Hammett equation predictions?

Answer:
The Hammett equation assumes substituent effects are purely electronic, but steric hindrance from 3,5-dimethyl groups disrupts resonance between the nitro group and phenolic oxygen. This creates deviations in predicted acidity constants. Researchers should:

  • Compare experimental pKa values with computational models (e.g., COSMO-RS) to isolate steric contributions.
  • Use X-ray crystallography to quantify spatial interference between methyl and nitro groups .
    Such contradictions highlight the need for multi-parameter models in structure-activity relationships.

Advanced: What gaps exist in understanding the toxicokinetics of this compound, and how can they be addressed?

Answer:
Key data gaps include:

  • Absorption/Distribution : Limited data on dermal/inhalation routes and placental transfer.
  • Metabolism : Unclear enzymatic pathways (e.g., nitro-reduction vs. conjugation).
    Methodological recommendations :
  • Use radiolabeled isotopes (¹⁴C) in rodent models to track biodistribution.
  • Conduct in vitro assays with human hepatocytes or placental tissue models to identify metabolic enzymes .

Advanced: How can researchers resolve contradictions in reported bioactivity data for nitrophenol derivatives?

Answer:
Discrepancies often stem from:

  • Matrix Effects : Protein binding in biological samples alters free compound concentrations.
  • Isomer Interference : Co-elution of positional isomers (e.g., 2,4- vs. 3,5-substituted) in assays.
    Solutions :
  • Employ orthogonal analytical methods (e.g., HPLC + NMR) to verify compound identity.
  • Standardize assay conditions (pH, temperature) to minimize variability .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal, as nitro groups can form explosive salts under acidic conditions .

Advanced: What computational tools are effective for predicting the environmental persistence of this compound?

Answer:

  • QSPR Models : Predict biodegradability using descriptors like logP and molar refractivity.
  • Molecular Dynamics : Simulate hydrolysis pathways in aquatic environments.
    Validate predictions with OECD 301/302 biodegradation tests .

Basic: How does the electronic structure of this compound influence its UV-Vis spectral characteristics?

Answer:
The nitro group’s strong electron-withdrawing effect shifts absorbance to longer wavelengths (bathochromic shift) compared to phenol. Methyl groups slightly reduce this effect due to steric inhibition of resonance. Measure λmax in ethanol (ε ~ 10,000 M⁻¹cm⁻¹) and compare with TD-DFT calculations for validation .

Advanced: What strategies optimize the synthesis of isotopically labeled this compound for tracer studies?

Answer:

  • Deuterium Labeling : Nitrate deuterated 3,5-dimethylphenol (e.g., C₆D₅OH) using D-enriched acids.
  • ¹³C Labeling : Incorporate ¹³C-methyl groups via Grignard reactions.
    Characterize isotopic purity (>98 atom%) using NMR or high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.